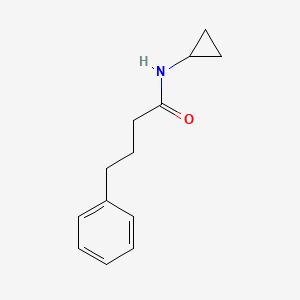

N-cyclopropyl-4-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

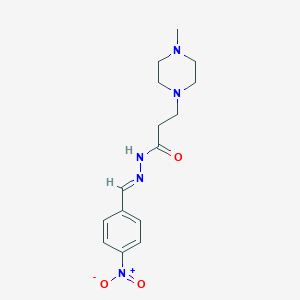

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-cyclopropyl-4-phenylbutanamide often involves multi-step chemical reactions that aim at introducing the cyclopropyl and phenyl groups into the butanamide backbone. For example, the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide demonstrates a method where butanoic acid derivatives are reacted with amino compounds in the presence of catalysts like triethylamine and propylphosphonic anhydride to introduce the desired functional groups (Manojkumar et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using techniques such as X-ray crystallography, which confirms the arrangement of atoms within the molecule. For instance, the structure of 4-hydroxy-3-phenylbutanamide monohydrate has been detailed, highlighting the staggered configuration at the central C(2)-C(3) bond and the three-dimensional network of hydrogen bonds stabilizing the crystal structure (Soriano-garcia et al., 1984).

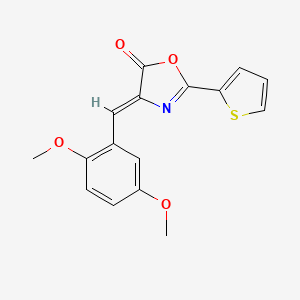

Chemical Reactions and Properties

N-cyclopropyl-4-phenylbutanamide and related compounds undergo various chemical reactions that reflect their reactivity and potential for further modification. For example, the unexpected formation of cyclopropanecarboxamides from the treatment of N,N-disubstituted butanamides with lithium diisopropylamide (LDA) and diphenyl phosphorochloridate (DPPCl) showcases the reactivity of the butanamide backbone towards cyclization reactions (Mekhael et al., 2011).

Physical Properties Analysis

The physical properties of compounds like N-cyclopropyl-4-phenylbutanamide, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure analysis of 4-cyclopropylacetanilide at different temperatures provides insight into the orientation of the phenyl ring with respect to the cyclopropane moiety and its impact on the stereochemistry of the compound (Bernal et al., 1997).

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemical agents and the stability of N-cyclopropyl-4-phenylbutanamide, are influenced by its molecular structure. Studies on related compounds, such as the asymmetric cyclopropanations using rhodium(II) catalysis, highlight the potential for enantioselective synthesis and the influence of the molecular framework on chemical reactions (Davies et al., 1996).

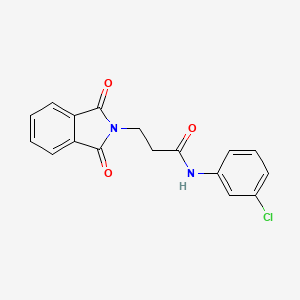

Wissenschaftliche Forschungsanwendungen

Cyclopropane Rings in Drug Development

The inclusion of cyclopropane rings in drug molecules has been an area of interest due to the unique properties of the cyclopropane ring. This ring structure is known for its coplanarity, relatively shorter C-C bonds, enhanced π-character of C-C bonds, and stronger C-H bonds compared to alkanes. These characteristics contribute to the drug's potency, reduced off-target effects, and overall effectiveness in various therapeutic applications. The review by Talele (2016) highlights the versatility of the cyclopropyl fragment in drug development, showcasing its contributions to overcoming challenges in drug discovery, such as enhancing potency and reducing off-target effects (Talele, 2016).

Chemical Genetics and Apoptosis Induction

In the field of chemical genetics, certain compounds have been identified for their apoptosis-inducing activities. This approach uses phenotypic cell-based assays and structure-activity relationship studies to discover potential anticancer agents and their molecular targets. Among these compounds, N-phenyl nicotinamides and other small molecules have shown promising results in initiating apoptosis in cancer cells, offering potential pathways for cancer treatment. The study by Cai, Drewe, and Kasibhatla (2006) provides insight into how chemical genetics can aid in anticancer drug research, from identifying potential drugs to understanding signaling pathways and druggable targets (Cai, Drewe, & Kasibhatla, 2006).

Eigenschaften

IUPAC Name |

N-cyclopropyl-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13(14-12-9-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLSXOLKMHVETI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-4-phenylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5545924.png)

![N-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5545934.png)

![ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)

![4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5545966.png)

![5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5545978.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5545985.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5545989.png)

![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5545995.png)